molecular formula C15H19N3O5S B1641657 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate

2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate

Cat. No.: B1641657
M. Wt: 353.4 g/mol
InChI Key: CZDNHKLARMGEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H19N3O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a benzenesulfonate group.

Preparation Methods

The synthesis of 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar compounds to 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O5S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)amino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H19N3O5S/c1-11-4-6-12(7-5-11)24(21,22)23-9-8-16-13-10-14(19)18(3)15(20)17(13)2/h4-7,10,16H,8-9H2,1-3H3

InChI Key

CZDNHKLARMGEIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=CC(=O)N(C(=O)N2C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=CC(=O)N(C(=O)N2C)C

Origin of Product

United States

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